![molecular formula C12H14N4O7 B14510043 4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid CAS No. 64448-32-4](/img/structure/B14510043.png)
4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid is a complex organic compound characterized by the presence of nitro groups, an aniline derivative, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the nitration of aniline to form 2,4-dinitroaniline, followed by its reaction with ethylamine to introduce the ethylamino group. The final step involves the coupling of this intermediate with succinic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 2,4-diaminoaniline derivatives.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: Shares the dinitroaniline core but lacks the ethylamino and butanoic acid groups.
Succinic Anhydride: Used in the synthesis of the target compound but lacks the aromatic and nitro functionalities.
Propriétés
Numéro CAS |
64448-32-4 |
|---|---|
Formule moléculaire |
C12H14N4O7 |
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
4-[2-(2,4-dinitroanilino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N4O7/c17-11(3-4-12(18)19)14-6-5-13-9-2-1-8(15(20)21)7-10(9)16(22)23/h1-2,7,13H,3-6H2,(H,14,17)(H,18,19) |
Clé InChI |
XMAGRTOPDMDIFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


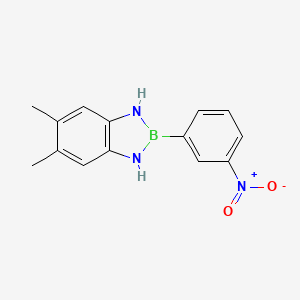

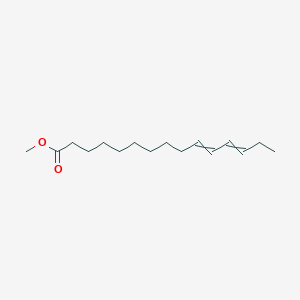
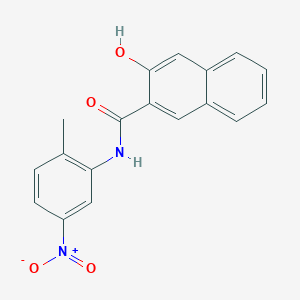
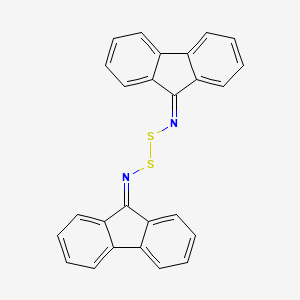
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)


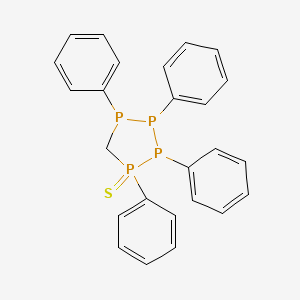
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
